o-(5-Chloro-2-benzoxazolyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35875-81-1 |
|---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H8ClNO2/c14-8-5-6-12-10(7-8)15-13(17-12)9-3-1-2-4-11(9)16/h1-7,16H |
InChI Key |
GJRSVOPSZPJHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for O 5 Chloro 2 Benzoxazolyl Phenol
De Novo Synthesis Pathways
The foundational methods for creating the o-(5-chloro-2-benzoxazolyl)phenol scaffold from basic chemical units are known as de novo synthesis pathways. These routes are crucial for producing the core structure upon which further chemical modifications can be made.
Condensation Reactions Utilizing Precursors
A prevalent and traditional method for synthesizing the benzoxazole (B165842) ring system is through the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgnih.gov In the case of this compound, this involves the reaction of 2-amino-4-chlorophenol (B47367) with a suitable salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative.
The general mechanism for this reaction begins with the nucleophilic attack of the amino group of the 2-aminophenol (B121084) onto the carbonyl carbon of the aldehyde or carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzoxazole ring. rsc.orgnih.gov The reaction is often facilitated by acidic or basic catalysts and may require elevated temperatures to proceed to completion.
One specific example involves the condensation of 2-amino-4-chlorophenol with urea. The mixture is refluxed, and upon completion, the product is precipitated and can be recrystallized. nih.gov Another approach involves reacting equimolar amounts of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene (B124822) under reflux conditions. prepchem.com
Table 1: Examples of Precursors in Condensation Reactions
| 2-Aminophenol Precursor | Carbonyl Precursor | Product | Reference |
|---|---|---|---|
| 2-Amino-4-chlorophenol | Urea | 5-Chloro-1,3-benzoxazol-2(3H)-one | nih.gov |
| o-Aminophenol | p-Hydroxybenzaldehyde | 2-(4-Hydroxyphenyl)benzoxazole | prepchem.com |
| 2-Amino-4-chlorophenol | Salicylaldehyde | This compound | nih.gov |
Catalytic Approaches in Benzoxazole Ring Formation
To improve reaction efficiency, reduce reaction times, and often proceed under milder conditions, various catalytic systems have been developed for benzoxazole synthesis. These catalysts can be broadly classified as metal-based, acid-based, or nanocatalysts, each offering distinct advantages.
Metal-based catalysts are widely employed. For instance, copper(I) and copper(II) catalysts have proven effective. organic-chemistry.org Copper(I) iodide (CuI), in combination with a ligand like 1,10-phenanthroline, can catalyze the intramolecular C-O cross-coupling of o-haloanilides to form benzoxazoles. acs.org Copper(II) oxide nanoparticles have also been used for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Other metals like palladium, nickel, and samarium have also been utilized in various catalytic systems. rsc.orgijpbs.comnih.gov For example, a palladium-catalyzed aminocarbonylation followed by acid-mediated ring closure is one route to 2-aryl benzoxazoles. organic-chemistry.org
Acid catalysts , both Brønsted and Lewis acids, are also common. nih.gov Brønsted acidic ionic liquids have been used as efficient and recyclable heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. rsc.orgnih.gov A combination of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI) has been used for the cyclization of 2-aminophenols with β-diketones. acs.org
Nanocatalysts offer advantages such as high surface area and reusability. Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a green catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.gov
Table 2: Catalytic Systems for Benzoxazole Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Key Features | Reference(s) |
|---|---|---|---|---|
| Metal Catalyst | Copper(I) Iodide / 1,10-phenanthroline | o-Halobenzanilides | Ligand-accelerated cyclization | organic-chemistry.orgacs.org |
| Metal Catalyst | Palladium complexes | 2-Aminophenol, Benzaldehyde | Low catalyst loading, air as oxidant | nih.gov |
| Acid Catalyst | Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Solvent-free, recyclable catalyst | rsc.orgnih.gov |
| Nanocatalyst | Fe₃O₄-supported Lewis acidic ionic liquid | 2-Aminophenols, Aromatic aldehydes | Green, solvent-free, ultrasound-assisted | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and reaction time.
The choice of solvent can significantly impact the reaction rate and yield. While some methods are performed under solvent-free conditions, others utilize solvents like ethanol, dimethylformamide (DMF), or toluene. rsc.orgnih.govnih.gov The reaction temperature is also a crucial factor, with many procedures requiring heating to drive the cyclization and dehydration steps. rsc.orgacs.org
Yield enhancement can also be achieved through the use of microwave irradiation or ultrasound assistance. mdpi.com These techniques can often reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of benzoxazole derivatives has been successfully carried out using microwave-assisted and ultrasound-assisted reactions in deep eutectic solvents, often resulting in excellent yields. mdpi.com The selection of the appropriate catalyst and its concentration is also a key strategy for optimizing the synthesis. acs.org
Derivatization and Analog Synthesis of this compound
Once the core this compound structure is obtained, it can be further modified to create a library of analogs with varied properties. This is typically achieved by altering the substituents on the phenolic moiety or the benzoxazole ring. nih.gov
Modification of the Phenolic Moiety
The phenolic hydroxyl group of this compound is a key site for derivatization. This hydroxyl group can undergo various reactions to introduce different functional groups, thereby altering the molecule's electronic and steric properties.
One common modification is alkylation , where an alkyl group is introduced by reacting the phenol (B47542) with an alkyl halide in the presence of a base. Another important modification is acylation , where an acyl group is introduced, for example, through reaction with an acid chloride or anhydride. These modifications can influence the compound's solubility and biological activity.
Substituent Variations on the Benzoxazole Ring
The chlorine atom at the 5-position of the benzoxazole ring plays a significant role in the molecule's properties. The synthesis of analogs with different substituents at this position can be achieved by starting with the appropriately substituted 2-aminophenol. For example, using 2-amino-4-methylphenol (B1222752) instead of 2-amino-4-chlorophenol would result in a methyl group at the 5-position. nih.gov
The nature of the substituent on the benzoxazole ring can have a pronounced effect on the compound's biological activity. Studies have shown that the presence of electron-withdrawing groups, such as chlorine or a nitro group, can enhance certain biological activities. researchgate.net For instance, a chlorine substitution at the 5th position has been shown to be favorable for certain enzymatic inhibitory activities. researchgate.net Conversely, electron-donating groups can also be introduced to study their impact. The synthesis of a range of these analogs allows for the exploration of structure-activity relationships. acs.orgnih.gov
Strategies for Regioselective Functionalization
The regioselective functionalization of the this compound scaffold is crucial for tuning its chemical properties and developing new derivatives. The existing substituents on the molecule—the chloro group, the phenolic hydroxyl group, and the benzoxazole ring system itself—exert significant directing effects on subsequent chemical transformations, primarily through electrophilic aromatic substitution.
The benzoxazole moiety is a bicyclic planar molecule that is a cornerstone in drug discovery due to its broad potential for functionalization. rsc.orgresearchgate.net Strategies for its synthesis and subsequent functionalization can be broadly categorized into two main approaches: the direct functionalization of a pre-formed benzoxazole core and the cyclization of appropriately functionalized precursors. mdpi.com
In the case of this compound, the molecule possesses two aromatic rings that can potentially undergo functionalization.
Phenolic Ring: The hydroxyl (-OH) group is a powerful activating group and directs electrophiles to the ortho and para positions. libretexts.org Given that the benzoxazole unit is already at the ortho position, further substitution will be directed to the positions ortho and para to the hydroxyl group.
Benzoxazole Ring: The chloro (-Cl) substituent on the benzoxazole ring is a deactivating group but acts as an ortho, para-director. libretexts.org The nitrogen and oxygen atoms within the oxazole (B20620) ring also influence the electron distribution and reactivity of the benzoxazole core.
Controlling the regioselectivity requires careful selection of reaction conditions and reagents. For instance, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be influenced by the combined electronic effects of all substituents. The interplay between the activating hydroxyl group and the deactivating but directing chloro group allows for targeted modifications.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. numberanalytics.comnumberanalytics.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. chemijournal.com Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing catalytic methods. numberanalytics.comrasayanjournal.co.in
The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids. researchgate.netchemicalbook.com Green approaches seek to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation. chemijournal.com
Solvent Selection and Minimization
Solvent selection is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical reactions. buecher.de The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. sigmaaldrich.com For the synthesis of this compound, which typically involves the condensation of 2-amino-4-chlorophenol and salicylic acid or its derivatives, several green solvent strategies can be employed.
Environmentally Benign Solvents:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent medium for many organic reactions. ijsr.in The synthesis of benzoxazoles has been successfully demonstrated in aqueous media, often leading to simplified workup procedures. organic-chemistry.org
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are characterized by low vapor pressure, reducing air pollution. researchgate.net They can act as both solvent and catalyst. rsc.org Brønsted acidic ionic liquids have been used as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. nih.govacs.org
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been effectively used in condensation reactions like those used to form benzoxazoles. acs.org
Bio-Based Solvents: Solvents derived from renewable biological sources, such as bio-ethanol or cyclopentyl methyl ether (CPME), offer a more sustainable alternative to traditional petroleum-based solvents. sigmaaldrich.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is an even greener approach, as it eliminates solvent waste entirely. tandfonline.com Microwave-assisted and sonication-based syntheses of benzoxazoles have been effectively carried out under solvent-free conditions, often resulting in shorter reaction times and high yields. researchgate.netnih.govresearchgate.net A Brønsted acidic ionic liquid gel has been shown to be an efficient, reusable catalyst for the solvent-free synthesis of 2-phenylbenzoxazole (B188899). nih.govacs.org
Below is a table comparing conventional and green solvents for benzoxazole synthesis.
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Toluene, DMF, Xylene | Good solubility for reactants | Toxic, volatile, often petroleum-based |
| Green | Water, Ethanol, Ionic Liquids, PEG | Reduced toxicity, often renewable, recyclable | May have lower solubility for non-polar reactants |
| Solvent-Free | Neat, Microwave, Sonication | No solvent waste, often faster reactions | Potential for localized overheating, limited to certain reaction types |
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It is a theoretical calculation that helps in designing more sustainable synthetic routes by minimizing the generation of byproducts. nih.gov
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound, a common route is the condensation of 2-amino-4-chlorophenol with salicylic acid.
Reactants:
2-Amino-4-chlorophenol (C₆H₆ClNO)
Salicylic acid (C₇H₆O₃)
Product:
this compound (C₁₃H₈ClNO₂)
Water (2 molecules, 2H₂O) - as byproduct
Let's calculate the atom economy for this reaction:
| Compound | Formula | Molecular Weight ( g/mol ) |
| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 |
| Salicylic acid | C₇H₆O₃ | 138.12 |
| This compound | C₁₃H₈ClNO₂ | 245.66 |
| Water (2 molecules) | 2H₂O | 36.04 |
Calculation: % Atom Economy = [245.66 / (143.57 + 138.12)] x 100 % Atom Economy = [245.66 / 281.69] x 100 ≈ 87.2%
To improve efficiency, catalytic methods are preferred over stoichiometric reagents. nih.gov The use of recyclable catalysts, such as metal-organic frameworks (MOFs), nano-catalysts, or reusable acidic ionic liquids, enhances the sustainability of the synthesis by reducing waste and allowing the catalyst to be used in multiple reaction cycles. rsc.orgnih.govrsc.org For example, the use of a recyclable solid electrolyte in the electrosynthesis of 2-aryl-benzoxazoles significantly minimizes waste. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, and designing synthetic pathways that maximize these types of transformations is a key goal in green chemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation of O 5 Chloro 2 Benzoxazolyl Phenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like o-(5-Chloro-2-benzoxazolyl)phenol. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular connectivity and conformation can be assembled.
Detailed Chemical Shift Analysis and Coupling Constant Interpretation
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the unique chemical environments of its protons and carbon atoms.
¹H NMR: The proton spectrum is expected to exhibit signals in specific regions. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet in a downfield region, generally between 4 and 8 ppm, due to hydrogen bonding and exchange phenomena. libretexts.org The aromatic protons on the phenol (B47542) and benzoxazole (B165842) rings are expected to resonate in the 7-8 ppm range. libretexts.org The protons on the chlorinated benzoxazole ring will be influenced by the electron-withdrawing effects of the chlorine atom and the oxazole (B20620) ring, leading to complex splitting patterns. Protons on the phenolic ring will also show characteristic splitting based on their ortho, meta, and para relationships. docbrown.info
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of the phenolic ring attached to the hydroxyl group (C-OH) is anticipated to be significantly deshielded, with a chemical shift around 155 ppm. libretexts.org The other aromatic carbons appear in the typical range of 115-150 ppm. libretexts.org The carbon atoms within the benzoxazole moiety, particularly the C=N carbon, will have characteristic shifts influenced by the heteroatoms. The carbon bearing the chlorine atom (C-Cl) will also show a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for analogous functional groups and structures.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Phenolic -OH | 4.0 - 8.0 | Position and width are dependent on solvent and concentration. Often appears as a broad singlet. libretexts.org |
| Aromatic C-H | 6.8 - 8.2 | Complex multiplets are expected due to spin-spin coupling. libretexts.orgdocbrown.info |
| Aromatic C-O | 150 - 160 | The carbon attached to the phenolic oxygen is significantly downfield. libretexts.org |
| Aromatic C-Cl | 125 - 135 | The chemical shift is influenced by the inductive effect of chlorine. |
| Benzoxazole C=N | 160 - 165 | Characteristic shift for the imine-like carbon in the oxazole ring. |
| Other Aromatic C | 115 - 140 | Includes other carbons in both the phenol and benzoxazole rings. libretexts.org |
Two-Dimensional NMR Techniques for Connectivity and Spatial Assignments
To resolve the complex spectral data and make unambiguous assignments, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the phenolic and benzoxazole ring systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded ¹H and ¹³C atoms, enabling the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be particularly useful for confirming the ortho substitution pattern and providing insights into the molecule's preferred conformation in solution.
Vibrational Spectroscopy (FT-IR, Raman)
Characteristic Band Assignment and Conformational Analysis
The FT-IR and Raman spectra of this compound are expected to display several characteristic absorption bands that can be assigned to specific molecular vibrations. These assignments are critical for confirming the presence of key functional groups and analyzing the compound's conformation. nih.govnih.gov
O-H Stretching: A prominent and broad absorption band is expected in the FT-IR spectrum, typically in the range of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group involved in intramolecular hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the region of 3000–3100 cm⁻¹. nih.gov
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the benzoxazole ring is a key indicator and typically appears in the 1580–1620 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands between 1400 and 1600 cm⁻¹. nih.gov
C-O Stretching: The phenolic C-O stretching vibration is expected around 1200-1300 cm⁻¹. ijaemr.com
C-Cl Stretching: A strong absorption corresponding to the C-Cl stretching vibration should be observable in the lower frequency region, typically between 750–800 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on typical values for analogous functional groups and structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3400 (broad) | FT-IR researchgate.net |
| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman nih.gov |
| C=N stretch | 1580 - 1620 | FT-IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | FT-IR, Raman nih.gov |
| Phenolic C-O stretch | 1200 - 1300 | FT-IR ijaemr.com |
| C-Cl stretch | 750 - 800 | FT-IR |
Mass Spectrometry for Structural Confirmation and Mechanistic Insights (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and studying its fragmentation patterns. The exact mass measurement provides irrefutable evidence for the molecular formula, C13H8ClNO2.
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form an [M-Cl]⁺ fragment.
Loss of Carbon Monoxide: Expulsion of a CO molecule from the phenolic ring, a common fragmentation pathway for phenols. docbrown.info
Cleavage of the Benzoxazole Ring: Fragmentation of the heterocyclic ring system can lead to a variety of smaller, stable ionic fragments.
Analysis of these fragmentation pathways helps to piece together the molecular structure and confirms the identity of the compound.
X-ray Crystallography of this compound and Related Structures
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related compounds like 2-(2-Benzoxazolyl)phenol and 2-Amino-5-chloro-1,3-benzoxazole allows for a robust prediction of its structural features. researchgate.netnih.gov
The molecule is expected to be largely planar, a feature driven by the conjugated π-system extending across both the benzoxazole and phenol rings. researchgate.netresearchgate.net A crucial structural element is the intramolecular hydrogen bond between the hydroxyl group of the phenol ring and the imine nitrogen of the benzoxazole ring. This interaction locks the molecule into a specific conformation, creating a stable six-membered pseudo-ring.
Crystal packing would likely be influenced by intermolecular forces such as π–π stacking between the planar aromatic systems and potentially weaker C-H···O or C-H···Cl interactions, leading to a well-ordered three-dimensional lattice. researchgate.net The dihedral angle between the benzoxazole and phenol ring planes would be small, further indicating a high degree of planarity.
Table 3: Representative Crystal Data for a Related Compound, 2-Amino-5-chloro-1,3-benzoxazole This table illustrates the type of data obtained from an X-ray crystallography study and is based on a structurally similar fragment. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.4403 (19) |
| b (Å) | 3.7390 (7) |
| c (Å) | 19.737 (4) |
| β (°) | 101.67 (3) |
| Volume (ų) | 682.2 (2) |
| Z (molecules/unit cell) | 4 |
Despite a comprehensive search for scientific literature, no specific studies detailing the crystal structure, intermolecular interactions, or solid-state conformational analysis of this compound could be located. Research providing the necessary X-ray crystallographic data for a thorough discussion of its crystal packing, hydrogen bonding, and π–π stacking interactions is not available in the public domain.
Similarly, a detailed conformational analysis of this compound in the solid state, which would be derived from such crystallographic studies, has not been reported.
While general principles of intermolecular interactions such as hydrogen bonding and π–π stacking are well-established in related phenolic and benzoxazole compounds, the specific arrangement and geometry of these interactions within the crystal lattice of this compound remain uncharacterized. Without experimental data, any description would be purely speculative and fall outside the required scope of this article.
Therefore, the sections on the advanced spectroscopic and structural elucidation of this compound and its derivatives cannot be completed at this time.
Computational and Theoretical Studies on O 5 Chloro 2 Benzoxazolyl Phenol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of o-(5-Chloro-2-benzoxazolyl)phenol. These methods provide detailed insights into the molecule's electronic landscape and are crucial for interpreting experimental data.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is described by the distribution of its electrons in molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals govern the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For related benzoxazole (B165842) derivatives, DFT calculations have been used to determine these properties. For instance, studies on similar structures reveal that the distribution and energies of these orbitals are significantly influenced by the substituent groups on the aromatic rings.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electronegative atoms, such as oxygen and nitrogen, typically create regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Conversely, electropositive regions (electron-poor), often found around hydrogen atoms, are prone to nucleophilic attack. For benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, MEP analysis has shown that negative potential is often localized over nitrogen atoms and carbonyl groups, indicating these as likely sites for interaction.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra (such as Infrared, UV-Visible, and NMR) to confirm the molecular structure and to understand its vibrational and electronic transitions. DFT calculations can accurately predict vibrational frequencies. For instance, in a study on the related compound 5-chloro-2-(3H)-benzoxazolone, DFT calculations were used to correlate theoretical frequencies with experimental IR spectra, leading to a detailed spectral analysis.
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This exploration of the potential energy surface helps to understand the molecule's flexibility and the most probable shapes it will adopt. For complex molecules like this compound, which has rotational freedom around the bond connecting the phenol (B47542) and benzoxazole rings, computational methods can map out the energy landscape to find the most stable, low-energy conformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the study of reaction pathways that may be difficult or impossible to observe experimentally.
Transition State Identification and Reaction Pathway Energetics
By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics. Computational studies on the carboxylation of phenol, for example, have successfully modeled the reaction kinetics and provided a detailed understanding of the reaction mechanism. While specific studies on the reaction mechanisms of this compound are not widely available, the methodologies used in similar systems could be applied to understand its formation or reactivity.
Theoretical Predictions of Reactivity
Computational and theoretical chemistry offer powerful tools to predict the reactivity of a molecule based on its electronic structure. For this compound, while specific comprehensive theoretical studies are not extensively available in the public domain, its reactivity can be inferred from computational analyses of its core components: the benzoxazole ring system and the phenol group, as well as from studies on structurally similar compounds.
Density Functional Theory (DFT) is a common method used for these predictions, providing insights into electron distribution and the energies of molecular orbitals. Key indicators of reactivity derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO)
The reactivity of a chemical species is largely governed by its frontier molecular orbitals, namely the HOMO and LUMO. The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
In related benzoxazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule. For this compound, the phenol ring and the oxygen and nitrogen heteroatoms of the benzoxazole moiety are expected to be significant contributors to the HOMO. The LUMO, on the other hand, is generally located over the electron-deficient regions, which would likely include the benzoxazole ring system, particularly the carbon atom of the C=N bond.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a large energy gap implies high kinetic stability and low reactivity. researchgate.net Studies on similar benzoxazole derivatives have shown that substitutions on the benzoxazole or phenyl rings can modulate this energy gap, thereby tuning the molecule's reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic reactions. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
For this compound, the MEP would likely show a region of high electron density around the phenolic oxygen and the nitrogen atom of the benzoxazole ring, making these sites potential centers for electrophilic interaction. The hydrogen of the phenolic hydroxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation. The presence of the electron-withdrawing chlorine atom on the benzoxazole ring would also influence the charge distribution, likely creating a more positive potential on the adjacent carbon atoms.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in its electron distribution or charge transfer. |
| Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
Table 1: Global Reactivity Descriptors and Their Interpretation.
Reactivity and Reaction Mechanisms of O 5 Chloro 2 Benzoxazolyl Phenol
Electrophilic Aromatic Substitution on the Benzoxazole (B165842) and Phenol (B47542) Moieties
The presence of two distinct aromatic systems in o-(5-Chloro-2-benzoxazolyl)phenol leads to differential reactivity towards electrophiles.
Phenol Moiety: The hydroxyl (-OH) group on the phenol ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This strong activation arises from the ability of the oxygen's lone pairs to donate electron density into the ring, stabilizing the positive charge in the reaction intermediate (the arenium ion). Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. Given that the C2 position is substituted by the benzoxazole group, the most activated sites are the C4 and C6 positions of the phenolic ring. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily on this ring under relatively mild conditions.
The significant difference in reactivity ensures that electrophilic substitution will overwhelmingly favor the activated phenol ring over the deactivated benzoxazole ring.
Comparative Reactivity for Electrophilic Substitution:
| Aromatic Ring | Substituent Effects | Predicted Reactivity | Most Likely Positions for Attack |
|---|---|---|---|
| Phenol Ring | -OH (strongly activating, o,p-directing)-Benzoxazolyl (deactivating) | High | C4 and C6 |
Nucleophilic Reactivity at Key Centers
Nucleophilic attack can occur at several electrophilic sites within the this compound molecule.
Phenolic Oxygen: After deprotonation by a base, the resulting phenoxide ion is a potent nucleophile. It can readily participate in reactions like Williamson ether synthesis (O-alkylation) or form esters with acyl halides.
C2 Carbon of the Benzoxazole Ring: The carbon atom at the 2-position of the benzoxazole ring is part of an aminal-like system (O-C-N) and can be susceptible to nucleophilic attack, potentially leading to ring-opening of the oxazole (B20620). Studies on the hydrolysis of 2-phenylbenzoxazole (B188899) show that the benzoxazole ring can be cleaved under certain pH conditions, a process initiated by nucleophilic attack of water or hydroxide (B78521) ions. researchgate.net
C5-Position on the Benzoxazole Ring: While nucleophilic aromatic substitution of an aryl chloride is generally difficult, it can occur if the ring is sufficiently activated by electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature and pressure). The benzoxazole ring itself has some electron-withdrawing character, but displacement of the chlorine at C5 by a strong nucleophile would likely require forcing conditions. However, studies on other halogenated azoles, such as halogenoimidazoles, show that nucleophilic displacement of halogens is a feasible reaction pathway, often facilitated by N-protection of the heterocyclic ring. rsc.org
Functional Groups as Nucleophiles: The molecule can also act as a nucleophile in its own right. For instance, in syntheses involving related compounds like 2-amino-5-chlorobenzoxazole, the amino group acts as the primary nucleophile in substitution reactions. mdpi.com
Oxidative Cyclization Mechanisms
The synthesis of the 2-arylbenzoxazole core of the molecule itself often proceeds via an oxidative cyclization mechanism. A common method involves the condensation of a 2-aminophenol (B121084) with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. nih.gov
While this compound is already cyclized, it could theoretically undergo further intramolecular oxidative reactions. One plausible, though speculative, mechanism would involve the one-electron oxidation of the phenolic hydroxyl group to form a phenoxyl radical. This highly reactive intermediate could then attack one of the aromatic rings in an intramolecular fashion. Attack on the benzoxazole ring could lead to the formation of more complex, polycyclic heterocyclic systems. Such oxidative phenol coupling reactions are known to proceed via either inner-sphere (metal-coordinated) or outer-sphere processes and can result in C-C or C-O bond formation.
A proposed mechanism for such a transformation is as follows:
Oxidation: A one-electron oxidant (e.g., a metal catalyst like Fe(III) or a hypervalent iodine reagent) abstracts a hydrogen atom from the phenolic -OH group, generating a phenoxyl radical.
Intramolecular Attack: The phenoxyl radical attacks an electron-rich position on the benzoxazole ring system.
Rearomatization: The resulting intermediate loses a proton to regain aromaticity, forming a new C-O or C-C bond and creating a new fused ring system.
Photochemical Transformations and Stability
The photochemical behavior of this compound is dictated by its 2-arylbenzoxazole core and the attached phenol group.
Stability: Derivatives of 2-phenylbenzoxazole (PBO) are known to be a family of robust fluorescent compounds with high photo- and thermal stability. rsc.org This suggests that the core structure of the target molecule is inherently stable to light. However, the stability can be compromised by hydrolytic pathways. The benzoxazole ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of an amide linkage, ultimately resulting in degradation. researchgate.net
Photochemical Reactivity: Despite its general stability, the molecule possesses functionalities that can lead to photochemical transformations. Studies on the structurally similar sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that UV irradiation can generate a triplet excited state. nih.gov This triplet state is capable of initiating both Type I (radical) and Type II (singlet oxygen) photochemical processes.
Radical Generation (Type I): The excited state molecule can participate in electron transfer reactions, acting as both an oxidant and a reductant to generate free radicals. nih.gov
Singlet Oxygen Generation (Type II): The excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov
Therefore, upon UV irradiation, this compound could generate reactive oxygen species (ROS) such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals. These ROS can then go on to react with other molecules or contribute to the degradation of the parent compound itself.
Summary of Potential Photochemical Pathways:
| Pathway | Mechanism | Potential Products/Intermediates | Reference Analogue |
|---|---|---|---|
| Excitation | Absorption of UV light | Singlet and Triplet Excited States | 2-phenylbenzimidazole-5-sulfonic acid (PBSA) nih.gov |
| Type I Process | Electron transfer from/to excited state | Free radicals | PBSA nih.gov |
| Type II Process | Energy transfer to O₂ | Singlet Oxygen (¹O₂) | PBSA nih.gov |
| Degradation | Hydrolysis (can be photo-initiated) | Ring-opened amide | 2-phenylbenzoxazole (PBO) researchgate.net |
Potential Applications of O 5 Chloro 2 Benzoxazolyl Phenol in Chemical Sciences
The unique structural characteristics of o-(5-Chloro-2-benzoxazolyl)phenol, combining a halogenated benzoxazole (B165842) core with a phenolic moiety, make it a compound of significant interest in various domains of chemical science. Its potential applications stem from its ability to engage in specific chemical interactions and its inherent photophysical properties. The following sections explore its role as a versatile component in catalysis, materials science, and analytical chemistry.
Future Research Directions and Emerging Challenges for O 5 Chloro 2 Benzoxazolyl Phenol Research
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of benzoxazoles often involves the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions. A key challenge is the development of greener, more efficient, and economically viable methods for synthesizing o-(5-Chloro-2-benzoxazolyl)phenol and its analogues. Future research is focused on methodologies that reduce waste, avoid hazardous reagents, and proceed under milder conditions.
Recent advancements in the synthesis of the core benzoxazole (B165842) structure highlight several promising sustainable strategies. nih.govnih.gov These include the use of novel catalysts, alternative energy sources, and solvent-free conditions. nih.gov For instance, methods employing imidazolium (B1220033) chloride as a metal-free promoter offer an economical and eco-friendly route to 2-substituted benzoxazoles. mdpi.com Another green approach involves using a magnetic ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) under solvent-free ultrasound irradiation, which allows for faster reaction times, high yields, and easy catalyst recycling. nih.gov The condensation of 2-aminophenols with aldehydes, a key step in forming the benzoxazole ring, has been shown to be effectively catalyzed by ZnO nanoparticles, representing a move towards sustainable and reusable catalytic systems. mdpi.com
These modern methods stand in contrast to traditional approaches that may require high temperatures or stoichiometric, non-recoverable reagents. The application of these sustainable techniques to the specific synthesis of this compound is a significant area for future investigation.
Table 1: Comparison of Modern Synthetic Methodologies for Benzoxazole Synthesis
| Methodology | Catalyst / Promoter | Conditions | Key Advantages |
|---|---|---|---|
| Ionic Liquid Promotion | Imidazolium chloride | Metal-free, 160 °C | Economical, avoids metal catalysts. mdpi.com |
| Magnetic Nanoparticle Catalysis | LAIL@MNP | Solvent-free, 70 °C, sonication | Rapid (30 min), high yields (up to 90%), recyclable catalyst. nih.gov |
| Nanoparticle Catalysis | Zinc Oxide (ZnO) Nanoparticles | Room temperature, ethanol | Mild conditions, catalyst can be filtered and reused. mdpi.com |
| Microwave-Assisted Synthesis | [Bmim]PF6 ionic liquid | Microwave irradiation, 80 °C | Short reaction times, solvent-free, scalable. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
Beyond its synthesis, the reactivity of this compound itself is an area ripe for exploration. The molecule possesses several reactive sites: the phenolic hydroxyl group, the aromatic rings, and the carbon-chlorine bond. Understanding and controlling the reactivity at these sites is crucial for developing new derivatives and materials.
Future research should focus on transformations that leverage these functional groups. For example, the phenolic -OH group can act as a nucleophile or be used to direct electrophilic substitution onto its aromatic ring. A significant challenge is achieving regioselectivity in these reactions. The benzoxazole ring is generally stable, but the C-Cl bond on this moiety could potentially undergo nucleophilic aromatic substitution or, more likely, participate in metal-catalyzed cross-coupling reactions, providing a powerful tool for further functionalization.
An emerging area of interest is the study of unusual reactivity, such as the formation of persistent phenoxy radicals. copernicus.org The oxidation of phenols can lead to phenoxy radicals, which are stabilized by resonance over the aromatic ring. scienceopen.com Investigating whether this compound can form a stable radical and studying the subsequent reactivity of this species could unlock novel chemical transformations and applications, for instance, in atmospheric chemistry or as an antioxidant. copernicus.orgscienceopen.com Furthermore, using the entire molecule as a scaffold for more complex structures, such as linking it to other pharmacophores like 1,4-naphthoquinones via a sulfate (B86663) linker, demonstrates a path toward novel hybrid compounds with potentially new characteristics. mdpi.com
Table 2: Potential Future Transformations of this compound
| Reactive Site | Potential Transformation | Reagents / Conditions | Expected Outcome | Research Goal |
|---|---|---|---|---|
| Phenolic -OH | O-Alkylation / O-Acylation | Alkyl halides, acyl chlorides / base | Ethers, Esters | Modify solubility and electronic properties. |
| Phenolic Ring | Electrophilic Aromatic Substitution | Nitrating/halogenating agents | Substituted phenol (B47542) derivatives | Tune biological or material properties. |
| C-Cl Bond | Palladium-catalyzed Cross-Coupling | Boronic acids, amines / Pd catalyst | Aryl- or amino-substituted derivatives | Create novel complex molecules. |
| Phenol Moiety | Oxidation to Phenoxy Radical | Oxidizing agents (e.g., radicals, enzymes) | Persistent phenoxy radical species | Explore radical chemistry, antioxidant potential. copernicus.orgscienceopen.com |
Advanced Computational Predictions and Experimental Validation
The integration of computational chemistry is a powerful strategy to accelerate research and overcome experimental challenges. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the structure, properties, and reactivity of this compound. scienceopen.com These methods can be used to predict key parameters such as bond dissociation enthalpies (BDE) of the phenolic O-H bond, ionization potentials (IP), and electron affinities, which are crucial for understanding its antioxidant potential and reactivity in single-electron transfer processes. scienceopen.com
A significant future direction is the use of molecular modeling and virtual screening to predict the biological activity of derivatives. nih.govnih.gov By docking the molecule into the active sites of enzymes or receptors, researchers can generate hypotheses about its potential as an inhibitor or agonist. nih.govnih.gov For example, the benzoxazole scaffold has been identified as a promising hit for inhibiting enzymes like JMJD3 through such virtual screening approaches. nih.gov
The primary challenge remains the experimental validation of these computational predictions. A synergistic approach, where theoretical calculations guide synthetic efforts and experimental results feedback to refine computational models, is essential. This cycle of prediction and validation will be critical for the rational design of new molecules based on the this compound scaffold with tailored properties for specific applications, such as anticancer agents or enzyme inhibitors. nih.gov
Table 3: Role of Computational and Experimental Methods
| Research Area | Computational Method | Predicted Properties | Experimental Validation |
|---|---|---|---|
| Reactivity | Density Functional Theory (DFT) | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), reaction energy barriers. scienceopen.com | Kinetic studies, product analysis, antioxidant assays. |
| Biological Activity | Molecular Docking, Virtual Screening | Binding affinity, interaction with protein residues. nih.govnih.gov | In vitro enzyme inhibition assays, cell-based activity assays. nih.gov |
| Spectroscopy | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, NMR chemical shifts. | UV-Vis spectroscopy, NMR spectroscopy, X-ray crystallography. |
| Multiphase Systems | UNIPAR Model, IRR Analysis | Partitioning coefficients, secondary organic aerosol (SOA) formation potential. copernicus.org | Chamber experiments under controlled conditions. copernicus.org |
Integration into Multicomponent Chemical Systems
A compelling future direction for this compound research is its use as a building block in more complex, multicomponent chemical systems. The goal is to create novel materials and molecules where the properties of the final system are greater than the sum of its parts, often leading to synergistic effects or entirely new functions.
One emerging strategy is the creation of hybrid molecules, where the this compound scaffold is covalently linked to another distinct chemical entity, such as another pharmacophore or a functional moiety. mdpi.com For instance, combining sterically hindered phenols with benzofuroxan (B160326) fragments has been shown to produce hybrids with antimicrobial activity not present in the individual components. mdpi.com Similarly, linking the benzoxazole-phenol structure to other scaffolds like naphthoquinones or oxadiazoles (B1248032) can generate novel compounds for evaluation as anticancer agents. mdpi.comnih.gov
Another avenue is the use of the phenolic hydroxyl group and the benzoxazole nitrogen atom as coordination sites for metal ions. This could lead to the formation of novel metal complexes or metal-organic frameworks (MOFs). The complexation of similar phenolic ligands with transition metals has been shown to enhance biological activities like antimicrobial efficacy. nih.gov The challenge lies in controlling the coordination chemistry to produce stable, well-defined structures with desired electronic, magnetic, or catalytic properties. The integration of this compound into polymers is another possibility, potentially imparting thermal stability, UV-absorbing, or fluorescent properties to the final material.
Table 4: Strategies for Integration into Multicomponent Systems
| System Type | Integration Strategy | Potential Application |
|---|---|---|
| Hybrid Molecules | Covalent linking to other pharmacophores (e.g., quinones, other heterocycles). mdpi.commdpi.com | Synergistic drugs (e.g., anticancer, antimicrobial). nih.govmdpi.com |
| Metal Complexes | Coordination of the phenol and/or benzoxazole nitrogen to metal centers. nih.gov | Catalysis, functional materials, enhanced biological activity. nih.gov |
| Polymers | Incorporation as a monomer into polymer chains via the phenol or other functional handles. | High-performance plastics, fluorescent materials, sensors. |
| Supramolecular Assemblies | Non-covalent interactions (e.g., hydrogen bonding, π-stacking) to form ordered structures. | Liquid crystals, organic electronics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
